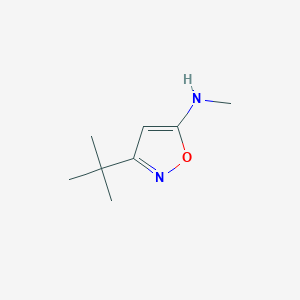

3-(tert-butyl)-N-methylisoxazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(tert-butyl)-N-methylisoxazol-5-amine is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(tert-butyl)-N-methylisoxazol-5-amine, and how can reaction yields be improved?

The synthesis of isoxazole derivatives often involves cyclization reactions. For this compound, a key method uses cyanopinacolone and hydroxylamine sulfate under controlled pH and temperature to form the isoxazole ring via amidine intermediates . Yield optimization can be achieved by:

- Varying stoichiometric ratios (e.g., excess hydroxylamine to drive cyclization).

- Adjusting reaction time and temperature (e.g., 80–100°C for 6–12 hours).

- Purification via column chromatography with ethyl acetate/hexane gradients.

For N-methylation, methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) under reflux in acetone is typical .

Q. What analytical techniques are recommended for characterizing this compound and confirming purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., tert-butyl at C3, methylamine at C5). Look for characteristic peaks: tert-butyl (~1.3 ppm, singlet) and isoxazole ring protons (~6.0–6.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% typical for research-grade material) .

- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., m/z = 169.2 [M+H]⁺) .

Q. What safety precautions are critical during handling and storage?

- GHS Hazards : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Storage : Store in a cool, dry place (<20°C) under inert gas (N₂/Ar) to prevent oxidation. Incompatible with strong acids/bases and oxidizing agents .

- Waste Disposal : Collect in labeled containers for incineration by licensed hazardous waste handlers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Conflicting toxicity data (e.g., acute toxicity vs. "no data available" in SDS ) require:

- In silico Modeling : Use tools like TEST (Toxicity Estimation Software Tool) to predict LD50 values based on structural analogs.

- In vitro Assays : Conduct MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity.

- Literature Cross-Validation : Compare with structurally similar compounds, such as 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine, which showed low acute toxicity in rodent models .

Q. What methodologies are suitable for evaluating its bioactivity in pharmacological studies?

- Antitumor Activity : Follow protocols from Wu et al. (2016) using thiazol-2-amine analogs. Perform MTT assays on cancer cell lines (e.g., MCF-7, A549) at concentrations of 1–100 μM .

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).

- In Vivo Studies : Administer orally (10–50 mg/kg) in murine models to assess bioavailability and toxicity .

Q. How can reaction conditions be optimized to address low yields in scaled-up synthesis?

- DoE (Design of Experiments) : Use factorial design to test variables (temperature, solvent, catalyst).

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while improving yield (e.g., 60% → 85% in 10 minutes at 120°C) .

- Flow Chemistry : Continuous flow systems enhance mixing and heat transfer, minimizing side reactions .

Q. What strategies mitigate instability of the tert-butyl group under acidic/basic conditions?

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

3-tert-butyl-N-methyl-1,2-oxazol-5-amine |

InChI |

InChI=1S/C8H14N2O/c1-8(2,3)6-5-7(9-4)11-10-6/h5,9H,1-4H3 |

InChI Key |

GXYSACBWOBUZBG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.